

N-Nitroso Guvacoline-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Nitroso guvacoline-d4*

CAS No.: 1330277-21-8

Cat. No.: B1147079

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso guvacoline-d4 is the deuterated form of N-Nitroso guvacoline, a nitrosated derivative of the areca nut alkaloid guvacoline. As a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens, N-Nitroso guvacoline and its isotopically labeled counterpart are critical tools in cancer research and analytical chemistry. This technical guide provides an in-depth overview of **N-Nitroso guvacoline-d4**, including its chemical properties, synthesis, analytical applications, and the biological signaling pathways associated with its non-deuterated form. Detailed experimental protocols and representative analytical data are presented to support its use in research and development.

Introduction

N-nitrosamines are a class of chemical compounds with the general structure $R_1N(-R_2)-N=O$. They are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid. Many N-nitrosamines are potent carcinogens in various animal species and are classified as probable human carcinogens.[1][2] N-Nitroso guvacoline is a specific N-

nitrosamine derived from guvacoline, an alkaloid found in the areca nut, the seed of the Areca catechu palm.[3] Chewing areca nut, often as part of a betel quid, is a widespread practice in many parts of Asia and has been strongly linked to an increased risk of oral and esophageal cancers.[3]

N-Nitroso guvacoline-d4 is a stable, isotopically labeled version of N-Nitroso guvacoline. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5] Its use allows for the accurate determination of N-Nitroso guvacoline levels in various matrices, including biological samples and food products. This guide will delve into the technical details of **N-Nitroso guvacoline-d4**, providing researchers with the necessary information for its effective use in their studies.

Chemical and Physical Properties

The chemical and physical properties of **N-Nitroso guvacoline-d4** are summarized in the table below. These properties are essential for its handling, storage, and use in analytical methods.

Property	Value	Reference
Chemical Name	1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester	--INVALID-LINK--
Synonyms	Nitrosoguvacoline-d4	--INVALID-LINK--
CAS Number	1330277-21-8	--INVALID-LINK--
Molecular Formula	C ₇ H ₆ D ₄ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	174.19 g/mol	--INVALID-LINK--
Appearance	Solid	-
Storage Temperature	-20°C	-

Synthesis

The synthesis of **N-Nitroso guvacoline-d4** involves the nitrosation of deuterated guvacoline. While a specific, detailed protocol for **N-Nitroso guvacoline-d4** is not readily available in the

public domain, a representative synthesis can be extrapolated from general methods for the preparation of N-nitrosamines.[6][7] The following is a plausible experimental protocol.

Representative Experimental Protocol for Synthesis

Materials:

- Guvacoline-d4 hydrochloride
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Distilled water

Procedure:

- Dissolve a known quantity of guvacoline-d4 hydrochloride in distilled water in a round-bottom flask.
- Cool the solution to 0-5°C in an ice bath with continuous stirring.
- Slowly add a solution of sodium nitrite in distilled water to the cooled guvacoline-d4 solution.
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature between 0-5°C. The pH should be maintained in the acidic range (pH 3-4) to facilitate nitrosation.
- Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **N-Nitroso guvacoline-d4**.
- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Analytical Applications and Methodologies

The primary application of **N-Nitroso guvacoline-d4** is as an internal standard for the quantitative analysis of N-Nitroso guvacoline in various samples using isotope dilution mass spectrometry.^{[4][5]} This technique is highly accurate and precise, as the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses or variations.

Representative Experimental Protocol for Quantification by LC-MS/MS

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Sample Preparation:

- Homogenize the sample matrix (e.g., biological tissue, saliva, or food product).

- Spike a known amount of **N-Nitroso guvacoline-d4** internal standard into the homogenized sample.
- Perform a liquid-liquid extraction or solid-phase extraction to isolate the nitrosamines.
- Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative):

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient from a low to high percentage of mobile phase B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitroso guvacoline	171.1	[Fragment 1], [Fragment 2]
N-Nitroso guvacoline-d4	175.1	[Fragment 1+4], [Fragment 2+4]

Quantification:

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (N-Nitroso guvacoline) to the peak area of the internal standard (**N-Nitroso guvacoline-d4**) against the concentration of the analyte. The concentration of N-Nitroso guvacoline in the unknown sample is then determined from this calibration curve.

Representative Analytical Method Validation Data

The following table presents plausible performance characteristics for an analytical method for the quantification of N-Nitroso guvacoline using **N-Nitroso guvacoline-d4** as an internal standard, based on data from similar nitrosamine analyses.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Representative Value
Limit of Detection (LOD)	0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ)	0.5 - 2.0 ng/mL
Linearity (r^2)	> 0.99
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%

Biological Effects and Signaling Pathways

While **N-Nitroso guvacoline-d4** is primarily used as an analytical standard, the biological activity of its non-deuterated form, N-Nitroso guvacoline, is of significant interest due to its presence in the saliva of betel quid chewers.[\[3\]](#)

Carcinogenic Mechanism of N-Nitrosamines

The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[\[11\]](#)[\[12\]](#) This metabolic process generates highly reactive electrophilic intermediates that can alkylate DNA, leading to the formation of DNA adducts. If these DNA adducts are not repaired, they can cause mutations during DNA replication, initiating the process of carcinogenesis.[\[1\]](#)[\[2\]](#)



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